molecular formula C15H27BrO B14627325 2-(2-Bromoprop-2-EN-1-YL)dodecanal CAS No. 54814-11-8

2-(2-Bromoprop-2-EN-1-YL)dodecanal

Cat. No.: B14627325
CAS No.: 54814-11-8
M. Wt: 303.28 g/mol
InChI Key: JGVZKUWCQGUTHY-UHFFFAOYSA-N
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Description

2-(2-Bromoprop-2-en-1-yl)dodecanal is a chemical compound with the molecular formula C15H27BrO. It is a brominated aldehyde, characterized by the presence of a bromine atom attached to a propenyl group, which is further connected to a dodecanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoprop-2-en-1-yl)dodecanal typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propenyl dodecanal using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoprop-2-en-1-yl)dodecanal undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of 2-(2-hydroxyprop-2-en-1-yl)dodecanal.

    Oxidation: Formation of 2-(2-bromoprop-2-en-1-yl)dodecanoic acid.

    Reduction: Formation of 2-(2-bromoprop-2-en-1-yl)dodecanol.

Scientific Research Applications

2-(2-Bromoprop-2-en-1-yl)dodecanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)dodecanal involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Dodecenal: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

    2-Bromododecanal: Similar but lacks the propenyl group, affecting its chemical behavior and uses.

Uniqueness

2-(2-Bromoprop-2-en-1-yl)dodecanal is unique due to the presence of both a bromine atom and a propenyl group, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups allows for a wider range of chemical transformations and biological activities.

Properties

CAS No.

54814-11-8

Molecular Formula

C15H27BrO

Molecular Weight

303.28 g/mol

IUPAC Name

2-(2-bromoprop-2-enyl)dodecanal

InChI

InChI=1S/C15H27BrO/c1-3-4-5-6-7-8-9-10-11-15(13-17)12-14(2)16/h13,15H,2-12H2,1H3

InChI Key

JGVZKUWCQGUTHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC(=C)Br)C=O

Origin of Product

United States

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